Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate
Overview
Description
Scientific Research Applications
Chemical Synthesis and Drug Development
Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate serves as a precursor in the synthesis of complex molecules. One notable application is in the development of (S)-clopidogrel, a potent antiplatelet drug. The synthetic methodologies for (S)-clopidogrel highlight the importance of such precursors in facilitating straightforward routes to pharmaceutically active compounds. The review of synthetic approaches underscores the versatility of this compound in drug synthesis, offering insights into the selection of optimal methods for generating key intermediates (Saeed et al., 2017).
Biochemical Research
In biochemical research, the compound's derivatives have been explored for their potential roles in cellular processes. While direct studies on this compound were not found, related research on methylation processes and enzyme inhibitors provides a context for its significance. Studies on DNA methyltransferase inhibitors, for example, demonstrate the broader relevance of methyl donors and related compounds in modulating epigenetic processes and gene expression. Such research contributes to our understanding of the mechanisms underpinning diseases and the development of targeted therapies (Goffin & Eisenhauer, 2002).
Environmental and Sustainability Studies
Additionally, the compound's relevance extends to environmental science, particularly in the context of methanogenesis from acetate in natural settings. Understanding the isotopic fractionation associated with methanogenesis provides insights into microbial pathways and environmental cycling of carbon. Such studies underscore the complex interplay between chemical compounds and environmental processes, contributing to our understanding of global carbon cycles and climate change impacts (Conrad, 2005).
Mechanism of Action
Target of Action
It has been associated with anticonvulsant activity , suggesting potential targets within the central nervous system.
Mode of Action
It’s likely that it interacts with its targets in a way that modulates their activity, leading to the observed anticonvulsant effects
Biochemical Pathways
Given its anticonvulsant activity, it may influence pathways related to neuronal signaling and excitability
Result of Action
Its anticonvulsant activity suggests it may have effects on neuronal cells, potentially altering their excitability or signaling . More detailed studies are needed to fully understand the cellular and molecular consequences of this compound’s action.
Biochemical Analysis
Biochemical Properties
Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, this compound can bind to certain proteins, altering their conformation and activity, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating these pathways, the compound can induce cell death in cancerous cells while promoting the growth of healthy cells. Furthermore, this compound affects gene expression by upregulating or downregulating specific genes involved in metabolic processes . This regulation is essential for maintaining cellular homeostasis and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cyclooxygenase, which plays a role in inflammation. By inhibiting this enzyme, the compound can reduce inflammatory responses in cells. Additionally, this compound can bind to DNA, influencing gene expression and leading to changes in protein synthesis . These molecular interactions are critical for the compound’s biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation over extended periods. Long-term studies have indicated that continuous exposure to this compound can lead to sustained changes in cellular metabolism and function . These findings are crucial for understanding the potential therapeutic applications of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects, such as reducing oxidative stress and promoting cell survival. At higher doses, it can induce toxic effects, including cell death and tissue damage . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in the metabolism of various compounds. The compound can influence metabolic flux, leading to changes in the levels of specific metabolites . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and its potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is crucial for its biological activity.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects. It has been found to accumulate in the mitochondria, influencing mitochondrial function and energy production . Additionally, the compound can be targeted to other organelles through post-translational modifications, which direct it to specific cellular locations. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
methyl 2-(5-methyl-6-oxo-1H-pyridazin-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-3-6(4-7(11)13-2)9-10-8(5)12/h3H,4H2,1-2H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMVSNYHWKTRNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NNC1=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101166341 | |
Record name | 3-Pyridazineacetic acid, 1,6-dihydro-5-methyl-6-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101166341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1408074-77-0 | |
Record name | 3-Pyridazineacetic acid, 1,6-dihydro-5-methyl-6-oxo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1408074-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridazineacetic acid, 1,6-dihydro-5-methyl-6-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101166341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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